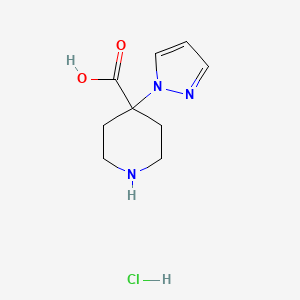

4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride

Overview

Description

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Synthesis Analysis

Pyrazoles can be synthesized through various methods. One of the most common methods involves the cyclocondensation reaction of hydrazine derivatives on acetylenic ketones . Another method involves the condensation reaction of 5-aminopyrazoles with N-substituted isatin .

Molecular Structure Analysis

Pyrazoles are composed of three carbon atoms and two nitrogen atoms in adjacent positions . They exhibit tautomerism, a phenomenon that may influence their reactivity .

Chemical Reactions Analysis

Pyrazoles can participate in various chemical reactions. For instance, they can undergo cyclocondensation reactions with α,β-ethylenic ketones to form pyrazole derivatives .

Physical And Chemical Properties Analysis

Pyrazoles are weak bases, with a pKb of 11.5 (pKa of the conjugated acid 2.49 at 25°C) . The physical and chemical properties of a specific pyrazole derivative like “4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride” would depend on its specific structure.

Scientific Research Applications

Anticholinesterase Agents

4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride derivatives demonstrate significant applications as anticholinesterase agents. Pyrazolines, including those derived from 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid, are explored for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), crucial for treating neurodegenerative disorders (Altıntop, 2020).

Cancer Treatment

Compounds derived from 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid are investigated for their potential in cancer treatment. Specifically, these compounds can inhibit Aurora A, a kinase implicated in cancer progression (ヘンリー,ジェームズ, 2006).

Synthesis of Crizotinib

This compound is also a key intermediate in synthesizing Crizotinib, a drug used for treating certain types of lung cancer. The synthesis process involves nucleophilic substitution, hydrogenation, and iodination steps (Dong-ming, 2012).

Development of Fluorescent Films

Derivatives of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid are used in the synthesis of acrylates, showing promise as monomers for creating fluorescent films. These are developed through reactions with acryloyl chloride (Soboleva, Orlova, & Shelkovnikov, 2017).

Adenosine Receptor Antagonists

Modifications of this compound have led to the development of water-soluble adenosine receptor antagonists. These are significant for their potential in treating various diseases and conditions (Baraldi et al., 2012).

Fungicidal and Antiviral Activities

Certain derivatives have shown potential fungicidal and antiviral activities, particularly against tobacco mosaic virus, highlighting their utility in agricultural and medical applications (Li et al., 2015).

Cannabinoid Receptor Antagonists

Research on pyrazole derivatives, including those related to 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid, has led to the development of cannabinoid receptor antagonists, which may have therapeutic applications in antagonizing the effects of cannabinoids (Lan et al., 1999).

Molecular Structure and Crystallography

Studies on the molecular structure and crystallography of compounds derived from this compound have provided insights into their chemical properties and potential applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Safety and Hazards

Mechanism of Action

Pyrazole and Imidazole Moieties

Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also a five-membered heterocyclic moiety, but it contains three carbon atoms, two nitrogen atoms, and two double bonds . These moieties are known for their diverse pharmacological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

The mode of action of these compounds often involves interactions with various biological targets. For example, some compounds containing the pyrazole moiety have been found to inhibit the activity of certain enzymes, leading to their therapeutic effects . .

Biochemical Pathways

The biochemical pathways affected by these compounds can also vary widely. Some compounds might affect the production of certain proteins or other molecules within the cell, while others might interfere with signal transduction pathways .

Pharmacokinetics

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

The result of the compound’s action at the molecular and cellular level can lead to various physiological effects. For example, compounds that inhibit the activity of certain enzymes might lead to a decrease in the production of certain molecules, which could have therapeutic effects .

Action Environment

The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

4-pyrazol-1-ylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.ClH/c13-8(14)9(2-5-10-6-3-9)12-7-1-4-11-12;/h1,4,7,10H,2-3,5-6H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJGCCFZDSOPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)O)N2C=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

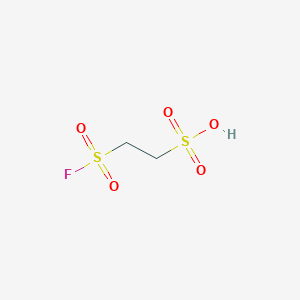

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester](/img/structure/B1487254.png)

![3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1487261.png)